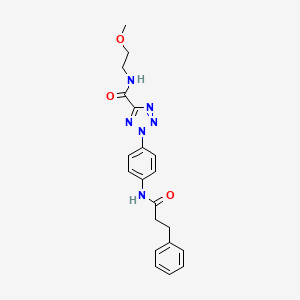

N-(2-methoxyethyl)-2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide

Description

N-(2-methoxyethyl)-2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of both amide and ether functional groups further enhances its reactivity and potential utility in synthetic chemistry and medicinal chemistry.

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-[4-(3-phenylpropanoylamino)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3/c1-29-14-13-21-20(28)19-23-25-26(24-19)17-10-8-16(9-11-17)22-18(27)12-7-15-5-3-2-4-6-15/h2-6,8-11H,7,12-14H2,1H3,(H,21,28)(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEVHYXKFDSPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of nitriles with azides under acidic or basic conditions.

Amidation Reaction: The phenylpropanamido group can be introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.

Ether Formation: The methoxyethyl group is typically introduced via an etherification reaction, where an alcohol reacts with an alkyl halide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the methoxyethyl group.

Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Substitution: The tetrazole ring and phenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Conditions for substitution reactions may involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(2-methoxyethyl)-2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide can be used as a building block for more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and compounds.

Biology and Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in biological systems, potentially leading to new therapeutic agents.

Industry

In industrial applications, this compound might be used in the development of new polymers or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The tetrazole ring could participate in hydrogen bonding or ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(2-methoxyethyl)-2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide

- N-(2-ethoxyethyl)-2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide

- N-(2-methoxyethyl)-2-(4-(3-phenylacetamido)phenyl)-2H-tetrazole-5-carboxamide

Uniqueness

The unique combination of functional groups in this compound, particularly the tetrazole ring and the methoxyethyl group, distinguishes it from similar compounds. This unique structure may confer specific reactivity and biological activity, making it a valuable compound for further research and development.

Biological Activity

The compound N-(2-methoxyethyl)-2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered interest due to its potential biological activities. This article reviews the available literature on its synthesis, characterization, and biological evaluations, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : CHNO

- Molecular Weight : 356.43 g/mol

- IUPAC Name : this compound

Structural Features

The compound features a tetrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The presence of the methoxyethyl group and the phenylpropanamide moiety may contribute to its pharmacological profile.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of similar tetrazole derivatives. For instance, a series of compounds were evaluated for their free radical scavenging abilities using the DPPH assay, showing significant antioxidant activity compared to standard antioxidants .

Antihypertensive Effects

The antihypertensive properties of tetrazole derivatives are well-documented. In a study involving various synthesized compounds, it was found that certain derivatives exhibited notable blood pressure-lowering effects. The mechanism often involves the inhibition of angiotensin II receptors, which is crucial for regulating blood pressure .

Urease Inhibition

Urease inhibition is another area where tetrazole derivatives have shown promise. Urease plays a significant role in the pathophysiology of certain infections, such as those caused by Helicobacter pylori. The compound's ability to inhibit urease may provide therapeutic benefits in managing such infections .

Antimicrobial Activity

The antimicrobial efficacy of tetrazole derivatives has been explored through various assays. Compounds similar to this compound have demonstrated significant activity against various bacterial strains .

Synthesis and Characterization

A recent study focused on synthesizing a series of tetrazole derivatives, including compounds similar to the one . Characterization was performed using techniques such as FTIR and NMR spectroscopy, confirming the successful synthesis of the desired compounds .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that modifications on the phenyl rings significantly influenced biological activities. For instance, substituents at specific positions on the phenyl moiety enhanced urease inhibition and antioxidant properties .

Summary of Biological Activities

Q & A

Basic: What synthetic strategies are optimal for preparing this compound with high purity?

Methodological Answer:

The synthesis involves three key steps:

Tetrazole Ring Formation : Use sodium azide with nitriles or carbonyl intermediates under reflux in solvents like DMF (80–100°C, 12–24 hours) to form the tetrazole core .

Amide Coupling : Introduce the 3-phenylpropanamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane at 0–25°C .

Methoxyethyl Functionalization : Alkylate the tetrazole nitrogen with 2-methoxyethyl bromide under basic conditions (K₂CO₃, DMF, 60°C) .

Purification : Use silica gel chromatography (ethyl acetate:hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

Basic: How to confirm the molecular structure and purity of the compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra (DMSO-d₆ or CDCl₃) to verify substituent integration (e.g., methoxyethyl protons at δ 3.3–3.5 ppm; tetrazole carbons at ~150 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺) with <3 ppm mass error .

- X-ray Crystallography : Use SHELXL (via SHELX suite) for single-crystal refinement to resolve bond lengths/angles and confirm stereoelectronic properties .

Advanced: How to design experiments to resolve contradictions in reported bioactivity data?

Methodological Answer:

Orthogonal Assays : Compare results from enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) to distinguish direct target effects from off-target cytotoxicity .

Dose-Response Curves : Use 8–12 concentration points (1 nM–100 µM) to calculate IC₅₀ values and assess reproducibility across independent replicates .

Computational Validation : Perform molecular dynamics simulations (e.g., GROMACS) to validate binding poses predicted by AutoDock Vina, ensuring consistency with experimental IC₅₀ trends .

Advanced: What strategies optimize molecular docking studies targeting metabotropic glutamate receptors?

Methodological Answer:

Receptor Preparation : Retrieve mGlu4 receptor structure (PDB: 4XWE), remove water molecules, and add polar hydrogens using AutoDock Tools .

Grid Parameterization : Define a 20ų box centered on the allosteric binding site (coordinates x=12.5, y=−3.2, z=18.7) .

Docking Protocol : Run AutoDock Vina with exhaustiveness=20, num_modes=10, and energy_range=4 kcal/mol to sample conformational flexibility .

Post-Docking Analysis : Cluster poses using RMSD <2.0 Å and prioritize those with hydrogen bonds to Ser-316/Arg-323 residues .

Advanced: How to conduct structure-activity relationship (SAR) studies on the tetrazole moiety?

Methodological Answer:

Substituent Variation : Synthesize analogs with halogen (F, Cl), methyl, or trifluoromethoxy groups at the phenylpropanamido position .

Biological Screening : Test analogs against mGlu4 receptors (cAMP assay) and cancer cell lines (NCI-60 panel) to quantify potency shifts .

Computational Analysis : Calculate electrostatic potential maps (Gaussian 16) to correlate electron density at C5 of the tetrazole with receptor affinity .

Advanced: How to address solubility challenges in in vitro assays?

Methodological Answer:

Co-Solvent Systems : Prepare stock solutions in DMSO (<1% final concentration) and dilute in PBS with 0.01% Tween-80 to prevent aggregation .

pH Adjustment : For ionizable groups (e.g., tetrazole), adjust buffer pH to 7.4 (PBS) or 6.8 (cell culture media) to enhance solubility .

Nanoparticle Formulation : Use solvent evaporation to encapsulate the compound in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

Cellular Thermal Shift Assay (CETSA) : Treat cells with 10 µM compound, lyse, and heat (37–65°C). Quantify soluble target protein via Western blot to confirm stabilization .

BRET/FRET Biosensors : Use HEK293 cells expressing mGlu4-Nluc and GFP-tagged β-arrestin to monitor receptor activation in real-time .

Knockdown Controls : Apply siRNA targeting mGlu4 and assess loss of compound activity (e.g., cAMP modulation) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.